molecular formula C17H19NO3S B5729702 2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide

2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide

Cat. No. B5729702
M. Wt: 317.4 g/mol
InChI Key: JRWHAPIATHUTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide, also known as MMMPB, is a compound that has gained attention for its potential use in scientific research. MMMPB is a member of the benzamide family and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. 2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide may be able to alter the expression of genes that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes that are involved in inflammation. 2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide in lab experiments is that it has been shown to be effective in inhibiting the proliferation of cancer cells. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and development. However, one limitation of using 2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions that could be explored in the study of 2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide. One direction could be to further investigate its mechanism of action and how it interacts with specific enzymes and proteins in the cell. Another direction could be to study its potential use in combination with other compounds for the treatment of cancer and inflammatory diseases. Additionally, more studies could be done to explore its potential use in other areas of scientific research, such as neuroscience and immunology.

Synthesis Methods

The synthesis method of 2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide involves several steps. The first step is the synthesis of 4-methoxy-2-methylbenzoic acid, which is then converted to 4-methoxy-2-methylphenyl isocyanate. The isocyanate is then reacted with 4-methoxyaniline to form 2-methoxy-N-(4-methoxy-2-methylphenyl)benzamide. Finally, the methylthio group is added to the benzamide to form 2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide.

Scientific Research Applications

2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the proliferation of cancer cells, particularly breast cancer cells. 2-methoxy-N-(4-methoxy-2-methylphenyl)-4-(methylthio)benzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-methoxy-N-(4-methoxy-2-methylphenyl)-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-11-9-12(20-2)5-8-15(11)18-17(19)14-7-6-13(22-4)10-16(14)21-3/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWHAPIATHUTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-methoxy-2-methylphenyl)-4-methylsulfanylbenzamide

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